molecular formula C11H14N2O3 B054321 (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 116026-99-4

(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B054321
CAS No.: 116026-99-4
M. Wt: 222.24 g/mol
InChI Key: AHTZIHDCJWVLKK-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H14N2O3. It is a derivative of carbamic acid and contains a pyridine ring substituted with a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate typically involves the reaction of 2-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-formylpyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (2-aminophenyl)carbamate

Comparison: tert-Butyl (2-formylpyridin-3-yl)carbamate is unique due to the presence of the formyl group on the pyridine ring, which imparts distinct reactivity compared to other similar compounds. For example, tert-Butyl (3-hydroxypyridin-2-yl)carbamate contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and applications .

Properties

IUPAC Name

tert-butyl N-(2-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZIHDCJWVLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448089
Record name tert-Butyl (2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-99-4
Record name tert-Butyl (2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-formylpyridin-3-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
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(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
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(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
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(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
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(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester

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